Cas no 1806374-41-3 (Ethyl 2-fluoro-3-methoxyisonicotinate)

エチル2-フルオロ-3-メトキシイソニコチネートは、フッ素置換ピリジン誘導体に分類される有機化合物です。分子構造中のフッ素原子とメトキシ基の組み合わせにより、高い電子求引性と立体効果を示すことが特徴です。医薬品中間体や農薬合成において、重要な構造ユニットとして利用可能です。特にフッ素原子の導入により代謝安定性が向上し、メトキシ基が反応性の制御に寄与します。結晶性が良好なため精製工程が簡便であり、有機溶媒への溶解性も高いため反応条件の設計幅が広がります。保存安定性に優れ、-20℃条件下で長期保存が可能です。

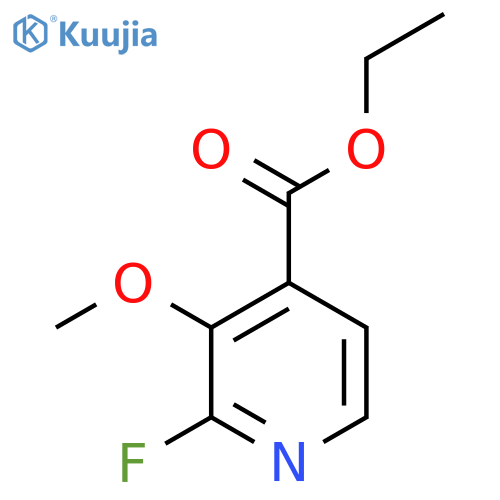

1806374-41-3 structure

商品名:Ethyl 2-fluoro-3-methoxyisonicotinate

CAS番号:1806374-41-3

MF:C9H10FNO3

メガワット:199.179006099701

CID:4905954

Ethyl 2-fluoro-3-methoxyisonicotinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-fluoro-3-methoxyisonicotinate

-

- インチ: 1S/C9H10FNO3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3

- InChIKey: UTNLCBXHQRMMCD-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=O)OCC)C=CN=1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 201

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 48.4

Ethyl 2-fluoro-3-methoxyisonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005705-500mg |

Ethyl 2-fluoro-3-methoxyisonicotinate |

1806374-41-3 | 95% | 500mg |

$1,819.80 | 2022-03-31 | |

| Alichem | A029005705-1g |

Ethyl 2-fluoro-3-methoxyisonicotinate |

1806374-41-3 | 95% | 1g |

$3,010.80 | 2022-03-31 | |

| Alichem | A029005705-250mg |

Ethyl 2-fluoro-3-methoxyisonicotinate |

1806374-41-3 | 95% | 250mg |

$940.80 | 2022-03-31 |

Ethyl 2-fluoro-3-methoxyisonicotinate 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

1806374-41-3 (Ethyl 2-fluoro-3-methoxyisonicotinate) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬